crystal structure of cobaltous oxalate dihydrate
crystal structure of cobaltous oxalate dihydrate
An In-depth Technical Guide to the Crystal Structure, Synthesis, and Characterization of Cobalt(II) Oxalate Dihydrate
Abstract
Cobalt(II) oxalate dihydrate (CoC₂O₄·2H₂O) is a coordination polymer of significant interest in materials science, primarily serving as a crucial precursor for the synthesis of cobalt metal and cobalt oxide nanomaterials. This guide provides a comprehensive technical overview of its crystal structure, synthesis methodologies, and physicochemical characterization. The structure is characterized by one-dimensional polymeric chains where octahedral Co(II) centers are bridged by bis-bidentate oxalate ligands. The coordination sphere of each cobalt ion is completed by two trans-coordinated water molecules. These chains are further organized into a three-dimensional supramolecular architecture via extensive hydrogen bonding. This document details the experimental protocols for its synthesis and analysis by X-ray diffraction (XRD), Fourier-transform infrared (FTIR) spectroscopy, and thermogravimetric analysis (TGA), linking its structural features to its observed properties and applications.
Introduction: The Significance of Metal-Oxalate Frameworks
Transition metal oxalates are a class of coordination compounds that have garnered substantial attention for their diverse structural motifs and their utility as precursors for functional materials.[1][2] The oxalate dianion (C₂O₄²⁻) is a versatile ligand capable of adopting various coordination modes, most commonly acting as a bis-bidentate chelating and bridging ligand.[3][4] This functionality allows it to link metal centers into extended one-, two-, or three-dimensional networks, forming coordination polymers.[5]
Among these, cobalt(II) oxalate dihydrate stands out for its well-defined structure and its role in producing high-purity cobalt oxides (e.g., Co₃O₄) and metallic cobalt powders.[6][7] These downstream materials are vital in applications ranging from catalysis and supercapacitors to anode materials in lithium-ion batteries.[2][8] Understanding the precise crystal structure of the precursor, CoC₂O₄·2H₂O, is paramount, as its atomic arrangement, morphology, and thermal stability directly dictate the properties of the final nanostructured product. This guide offers a detailed exploration of its structure and the analytical techniques used to validate it.
Synthesis and Crystallization
The synthesis of cobalt(II) oxalate dihydrate is typically achieved through a straightforward aqueous precipitation reaction. The morphology and crystallinity of the resulting product are highly dependent on the reaction conditions, such as reactant concentrations, temperature, and stirring rate.[6][8] Depending on the preparation method, different crystalline forms, most notably the thermodynamically stable monoclinic α-phase and the orthorhombic β-phase, can be obtained.
Experimental Protocol: Precipitation Synthesis
This protocol describes a standard laboratory procedure for synthesizing cobalt(II) oxalate dihydrate powder.
Objective: To precipitate CoC₂O₄·2H₂O from aqueous solutions of cobalt(II) chloride and oxalic acid.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Beakers, magnetic stirrer, and stir bar
-
Filtration apparatus (Buchner funnel, filter paper)
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Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Solution A: Dissolve a stoichiometric amount of CoCl₂·6H₂O in deionized water to create a 0.1 M solution.
-
Solution B: Dissolve a stoichiometric amount of H₂C₂O₄·2H₂O in deionized water to create a 0.1 M solution.
-
-
Precipitation:
-
Place Solution A in a beaker on a magnetic stirrer and stir at a constant rate (e.g., 300 rpm).
-
Slowly add Solution B to Solution A dropwise over 15-20 minutes at room temperature (approx. 25°C).[8] A pink precipitate will form immediately. The governing reaction is: CoCl₂(aq) + H₂C₂O₄(aq) + 2H₂O(l) → CoC₂O₄·2H₂O(s) + 2HCl(aq)[9]
-
-
Aging: Continue stirring the mixture for 1-2 hours after the addition is complete to allow the precipitate to age, which can improve crystallinity.
-
Isolation and Washing:
-
Separate the pink precipitate from the solution by vacuum filtration.
-
Wash the collected solid several times with deionized water to remove any unreacted reagents and byproducts (e.g., HCl).
-
Perform a final wash with ethanol or acetone to facilitate drying.
-
-
Drying: Dry the product in an oven at a low temperature (e.g., 50-60°C) for several hours until a constant weight is achieved.
Causality Note: The choice of a slow, dropwise addition and subsequent aging is critical. Rapid mixing can lead to the formation of smaller, less crystalline particles, potentially including the less stable β-phase. An excess of oxalate ions has been shown to favor the formation of acicular (needle-like) crystallites.[6]
The Crystal Structure of Cobalt(II) Oxalate Dihydrate
The defining feature of CoC₂O₄·2H₂O is its one-dimensional (1D) polymeric chain structure.[5] Single-crystal X-ray diffraction studies have elucidated the precise atomic arrangement, revealing a highly ordered system built from repeating structural units.
Coordination Environment of the Cobalt(II) Ion
Each Co(II) ion is located in a distorted octahedral coordination environment. It is bonded to six oxygen atoms:
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Four equatorial oxygen atoms from two different, chelating oxalate ligands.
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Two axial oxygen atoms from two trans-positioned water molecules.[10][11]
This coordination results in a [Co(C₂O₄)₂(H₂O)₂]∞ stoichiometry within the chain, although the bulk formula remains CoC₂O₄·2H₂O due to the bridging nature of the oxalate.
Caption: Octahedral coordination of the Co(II) ion.
The Bridging Role of the Oxalate Ligand
The oxalate ligand is the cornerstone of the polymeric structure. It functions as a bis-bidentate or bis-chelating ligand, forming a stable five-membered chelate ring with two different metal centers. This bridging action connects the [Co(O)₄(H₂O)₂] octahedra into infinite, linear chains extending along a crystallographic axis.
Caption: Schematic of the 1D polymeric chain.
Supramolecular Assembly via Hydrogen Bonding
While the covalent bonds form 1D chains, the overall crystal is a 3D architecture. The coordinated water molecules are crucial in this, acting as hydrogen bond donors. They form hydrogen bonds with the oxygen atoms of the oxalate ligands on adjacent chains.[4][5] This network of hydrogen bonds links the parallel polymeric chains, providing stability to the crystal lattice.
Crystallographic Data
Cobalt(II) oxalate dihydrate can crystallize in different polymorphic forms. The most stable α-phase is reported to be monoclinic with the space group C2/c, while a less stable β-phase is orthorhombic with the space group Cccm.[6]
| Parameter | Value (Example Data)[2] |
| Chemical Formula | CoC₂O₄·2H₂O |
| Molar Mass | 182.98 g/mol |
| Crystal System | Orthorhombic (β-phase reported) |
| JCPDS Card No. | 037-0719 |
| Unit Cell Parameters | a = 5.398 Å, b = 5.030 Å, c = 5.735 Å |
Physicochemical Characterization
A multi-technique approach is necessary to confirm the identity, purity, and structural integrity of synthesized cobalt(II) oxalate dihydrate.
Caption: Experimental workflow for synthesis and characterization.
X-Ray Diffraction (XRD)
Powder XRD is the primary technique for phase identification. The diffraction pattern of a synthesized sample is compared to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). A close match to JCPDS card no. 037-0719 confirms the formation of cobalt oxalate.[2] The sharpness of the diffraction peaks provides an indication of the material's crystallinity.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the compound, validating its chemical identity.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3358 | O-H stretching vibration of coordinated water | [2] |
| ~1641 | C=O asymmetric stretching of the oxalate group | [2] |
| ~1317 | C-O symmetric stretching of the oxalate group | |
| ~825 | O-C-O bending vibration | [2] |
| ~492 | Co-O stretching vibration (metal-oxygen bond) | [2] |
The presence of a strong, broad peak around 3358 cm⁻¹ is definitive evidence for the water of hydration, while the other peaks are characteristic of the coordinated oxalate anion.[2]
Thermal Analysis (TGA/DTA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature and is essential for understanding the thermal stability and decomposition pathway. The decomposition of CoC₂O₄·2H₂O occurs in two distinct steps.[12][13]
-
Dehydration: The first mass loss corresponds to the removal of the two water molecules. This endothermic process typically occurs in the range of 118-210°C.[2][8] The theoretical mass loss for this step is approximately 19.68%.[8] CoC₂O₄·2H₂O(s) → CoC₂O₄(s) + 2H₂O(g)
-
Decomposition of Anhydrous Oxalate: The second mass loss, occurring at higher temperatures (e.g., 248-279°C), is the decomposition of the anhydrous cobalt oxalate.[8][13] The final product depends critically on the atmosphere:
-
In an inert atmosphere (N₂, Ar): Decomposition yields a mixture of metallic cobalt (Co) and cobalt(II) oxide (CoO).[12]
-
In an oxidizing atmosphere (air): The initially formed metallic cobalt is highly active and is immediately oxidized to form cobalt(II,III) oxide (Co₃O₄).[8] This step is marked by a sharp exothermic peak in Differential Thermal Analysis (DTA) due to the oxidation reaction.[8]
-
| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Final Product (in Air) | Reference |
| Dehydration | 118 - 210 | 19.68 | CoC₂O₄ | [2][8] |
| Decomposition | 248 - 279 | ~45.4 (to Co₃O₄) | Co₃O₄ | [8] |
Conclusion
The crystal structure of cobalt(II) oxalate dihydrate is a well-defined one-dimensional coordination polymer. Its architecture is dictated by octahedrally coordinated Co(II) ions linked by bridging oxalate ligands, with coordinated water molecules providing crucial inter-chain hydrogen bonding. This specific arrangement is not merely of academic interest; it directly influences the material's thermal decomposition behavior, making it an ideal and controllable precursor for producing nanostructured cobalt and cobalt oxides for advanced technological applications. The combination of synthesis control and detailed characterization, as outlined in this guide, provides researchers with the foundational knowledge to harness this simple yet important inorganic material.
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